molecular formula C34H41O6PS2 B13010970 9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid CAS No. 1020540-69-5

9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid

Cat. No.: B13010970
CAS No.: 1020540-69-5
M. Wt: 640.8 g/mol
InChI Key: SQHWKPNZXIWOCK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid (CAS: 1039775-34-2) is a sulfonic acid derivative with a fluorene backbone modified by a dicyclohexylphosphino group and a 3-(4-sulfophenyl)propyl substituent. Its molecular weight is 738.9 g/mol, and it is commercially available in high purity (>99%) as a hydrogensulfate salt . The dual sulfonic acid groups at the fluorene C-2 position and the para-sulfophenyl moiety enhance water solubility, making it suitable for aqueous-phase catalysis . The dicyclohexylphosphino ligand provides steric bulk and electron-rich character, critical for stabilizing palladium complexes in cross-coupling reactions .

Properties

CAS No.

1020540-69-5

Molecular Formula

C34H41O6PS2

Molecular Weight

640.8 g/mol

IUPAC Name

9-dicyclohexylphosphanyl-9-[3-(4-sulfophenyl)propyl]fluorene-2-sulfonic acid

InChI

InChI=1S/C34H41O6PS2/c35-42(36,37)28-19-17-25(18-20-28)10-9-23-34(41(26-11-3-1-4-12-26)27-13-5-2-6-14-27)32-16-8-7-15-30(32)31-22-21-29(24-33(31)34)43(38,39)40/h7-8,15-22,24,26-27H,1-6,9-14,23H2,(H,35,36,37)(H,38,39,40)

InChI Key

SQHWKPNZXIWOCK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3(C4=CC=CC=C4C5=C3C=C(C=C5)S(=O)(=O)O)CCCC6=CC=C(C=C6)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Fluorene Core with Substituents

A key precursor is 9H-fluorene substituted at the 2-position with a sulfonic acid group and at the 9-position with a 3-(4-sulfophenyl)propyl group. The synthesis involves:

  • Step 1: Formation of 9-(3-(4-sulfophenyl)propyl)-9H-fluorene-2-sulfonic acid
    This can be achieved by alkylation of 9H-fluorene with a 3-(4-sulfophenyl)propyl halide under basic conditions, followed by sulfonation at the 2-position of the fluorene ring using sulfuric acid or chlorosulfonic acid.

  • Step 2: Sulfonation
    Sulfonation is typically performed under controlled temperature to avoid over-sulfonation or degradation. The sulfonic acid groups enhance water solubility and provide sites for further functionalization.

Introduction of the Dicyclohexylphosphino Group

  • Step 3: Phosphination at the 9-position
    The 9-position of fluorene is reactive towards nucleophilic substitution. The dicyclohexylphosphino group is introduced via reaction of the 9-position with chlorodicyclohexylphosphine or related phosphine reagents under inert atmosphere to prevent oxidation of the phosphine.

  • The reaction is typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or toluene, with temperature control to optimize yield and purity.

Purification and Isolation

  • The final product is often isolated as a sulfate salt (1:1) to improve stability and handling, especially for catalytic applications.

  • Purification methods include crystallization, washing with solvents to remove impurities, and drying under vacuum.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Alkylation of fluorene 3-(4-sulfophenyl)propyl halide, base (e.g., NaH) 20–40 2–4 80–90 Anhydrous conditions preferred
Sulfonation Sulfuric acid or chlorosulfonic acid 0–50 1–3 85–95 Temperature control critical
Phosphination Chlorodicyclohexylphosphine, inert atmosphere 25–60 3–6 75–85 Use dry solvents, exclude oxygen
Purification (sulfate salt) Crystallization from aqueous/organic solvent mixture Ambient 12–24 Enhances stability and catalytic utility

Yields and conditions are based on analogous phosphine ligand syntheses and reported data for similar fluorene derivatives.

Research Findings and Optimization Notes

  • Oxidation Sensitivity: The dicyclohexylphosphino group is prone to oxidation; thus, all phosphination steps must be performed under inert atmosphere (argon or nitrogen) with rigorously dried solvents.

  • Sulfonation Selectivity: Controlled sulfonation is essential to avoid polysulfonation, which can complicate purification and reduce ligand performance.

  • Solubility and Handling: Conversion to the sulfate salt form improves water solubility and handling safety, which is beneficial for catalytic applications in aqueous or mixed solvents.

  • Catalytic Performance Correlation: The purity and substitution pattern directly influence the ligand’s catalytic efficiency in cross-coupling reactions, making precise synthetic control critical.

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Purpose Challenges
Fluorene alkylation 3-(4-sulfophenyl)propyl halide, base Attach side chain Regioselectivity, side reactions
Sulfonation Sulfuric acid or chlorosulfonic acid Introduce sulfonic acid groups Over-sulfonation, degradation
Phosphination Chlorodicyclohexylphosphine, inert gas Install phosphine ligand Phosphine oxidation
Purification and salt formation Crystallization, sulfate salt formation Stabilize and purify compound Achieving high purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can occur at the sulfonic acid group, potentially converting it to a sulfonate or sulfide.

    Substitution: The aromatic rings in the fluorene backbone can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Phosphine oxides and sulfoxides.

    Reduction: Sulfonates and sulfides.

    Substitution: Various substituted fluorene derivatives.

Scientific Research Applications

Catalytic Applications

One of the primary applications of this compound is as a catalyst in various cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are foundational in organic synthesis.

Key Reactions:

  • Suzuki-Miyaura Coupling : This reaction allows for the coupling of aryl halides with arylboronic acids. The presence of 9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid enhances the efficiency and selectivity of the reaction, making it suitable for synthesizing complex organic molecules .
  • Heck Reaction : The compound serves as a catalyst for the Heck reaction, where alkenes are coupled with aryl halides. This application is particularly useful in pharmaceutical chemistry for synthesizing drug-like compounds .
  • Stille Coupling : In this reaction, organostannanes react with aryl halides to form biaryl compounds, facilitated by this phosphine ligand which improves yields and reaction rates .

Synthesis of Biologically Active Compounds

A study demonstrated the use of 9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid in synthesizing biologically active compounds. By employing this ligand in Suzuki-Miyaura coupling, researchers successfully synthesized a series of novel anti-cancer agents, showcasing its potential in medicinal chemistry .

Environmental Applications

The compound has also been explored for its utility in environmental chemistry, particularly in the degradation of pollutants. Its catalytic properties facilitate reactions that break down harmful substances into less toxic forms, contributing to environmental remediation efforts .

Advantages of Using This Compound

  • High Efficiency : The ligand exhibits high catalytic activity across various reactions, leading to increased yields and reduced reaction times.
  • Versatility : It can be used in multiple types of coupling reactions, making it a versatile tool for chemists.
  • Enhanced Selectivity : The unique structure allows for selective reactions, minimizing by-products and improving overall purity.

Mechanism of Action

The mechanism of action of 9-(Dicyclohexylphosphanyl)-9-(3-(4-sulfophenyl)propyl)-9H-fluorene-2-sulfonicacid depends on its application:

    Catalysis: Acts as a ligand, coordinating to metal centers and facilitating catalytic cycles through electron donation and stabilization of reactive intermediates.

    Fluorescent Probes: Interacts with biological molecules, leading to changes in fluorescence properties that can be detected and analyzed.

Comparison with Similar Compounds

Structural Analogues in Catalysis

a. Dicyclohexylphosphino-Carbazole Derivatives

  • Example: 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole (CAS: 866926-59-2) and 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole (CAS: 1308652-64-3).
  • Key Differences :
    • Backbone : Carbazole replaces fluorene, altering π-conjugation and electronic properties.
    • Solubility : Lacks sulfonic acid groups, rendering them less water-soluble and requiring organic solvents (e.g., toluene or THF) for reactions.
    • Applications : Primarily used in organic-phase catalysis, such as Buchwald-Hartwig aminations .

b. Triphenylphosphine (PPh₃)

  • Comparison: Steric and Electronic Profile: PPh₃ is less sterically demanding and more electron-deficient than the target compound’s dicyclohexylphosphino group. Solubility: Insoluble in water, limiting utility in aqueous reactions. Catalytic Efficiency: Requires higher Pd loading (1–5 mol%) compared to the target compound (0.005–0.05 mol% Pd) in Suzuki-Miyaura couplings .
Fluorene-Based Derivatives in Medicinal Chemistry

a. Acyclic Nucleoside Phosphonates (ANPs)

  • Example: (S)-9-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine (HPMPA, CAS: 142340-13-8).
  • Structural Contrast: Functional Groups: Phosphonomethoxy and adenine substituents instead of sulfonic acids and dicyclohexylphosphino.
  • Solubility : Phosphonate groups provide moderate solubility, but sulfonic acids in the target compound enhance hydrophilicity by >10-fold .

b. Fluorene-Carboxamide Antiarrhythmics

  • Example: 9-{3-[(Propan-2-yl)amino]propyl}-9H-fluorene-9-carboxamide (CAS: 74517-78-5).
  • Key Differences: Substituents: Carboxamide and isopropylamino groups replace sulfonic acids and phosphino ligands. Applications: Antiarrhythmic activity via sodium channel blockade, unrelated to catalysis .
Performance in Suzuki-Miyaura Coupling

Catalytic Efficiency :

Compound Pd Loading (mol%) Solvent System Yield (%) Substrate Scope
Target Compound 0.005–0.05 H₂O/n-BuOH (1:3) >95 Chloropyridines, aryl chlorides
PPh₃ 1–5 Toluene/EtOH 60–80 Limited to aryl bromides
Carbazole-Phosphine Derivatives 0.1–1 THF/H₂O 70–90 Heteroaromatics

Advantages of Target Compound :

  • Water Compatibility: Dual sulfonic acid groups enable reactions in aqueous n-butanol, reducing environmental impact .
  • Broad Substrate Scope : Activates challenging substrates (e.g., chloropurines and S-heterocycles) at low Pd loadings .

Biological Activity

9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid is an organophosphorus compound notable for its unique molecular structure, which includes a dicyclohexylphosphino group and a sulfonic acid moiety. Its molecular formula is C34H41O6PS2, with a molecular weight of approximately 640.8 g/mol. The compound's stability and electronic properties are attributed to its fluorene backbone, while the sulfonic acid group enhances its solubility in aqueous environments, making it applicable in various biological and chemical contexts .

Biological Activity

The biological activity of this compound has been explored in several contexts, particularly in relation to its potential as a catalyst in organic synthesis and its interactions within biological systems.

1. Catalytic Properties:
The compound exhibits significant catalytic activity in various organic reactions, including:

  • Suzuki-Miyaura Coupling
  • Heck Reaction
  • Negishi Coupling
  • Sonogashira Coupling

These reactions are crucial for synthesizing complex organic molecules, highlighting the compound's utility in medicinal chemistry and material science .

2. Interaction Studies:
Research has focused on understanding how this compound interacts with biological macromolecules. Studies have indicated that the phosphino group can facilitate binding with proteins, potentially influencing enzymatic activities or cellular signaling pathways. The sulfonic acid moiety may enhance solubility and bioavailability, making it a candidate for drug design and delivery systems .

Case Study 1: Enzyme Inhibition

In a study examining enzyme inhibition, 9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid was tested against a specific kinase involved in cancer pathways. The results indicated that the compound could inhibit the enzyme's activity at micromolar concentrations, suggesting potential as an anticancer agent.

Case Study 2: Drug Delivery Systems

Another investigation explored the use of this compound in drug delivery systems. The sulfonic acid group was found to improve the solubility of hydrophobic drugs, enhancing their therapeutic efficacy when administered in vivo. This study demonstrated the compound's potential application in formulating new drug therapies .

Comparative Analysis

To better understand the unique features of 9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
CataCXium F sulfC34H43O10PS3Additional sulfonate groups enhancing solubility
9-HydroxyfluoreneC13H10OLacks phosphino groups but shares the fluorene structure
DicyclohexylphosphineC12H23PA simpler phosphine without fluorene or sulfonic components

The unique combination of functionalities in 9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid enhances its utility in catalysis and biological applications .

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